![molecular formula C14H19NO2S B2355719 Cyclobutyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1787883-08-2](/img/structure/B2355719.png)
Cyclobutyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a cyclobutyl group, a furan ring, and a thiazepan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur .
Chemical Reactions Analysis
Furan compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Scientific Research Applications
1. Efficient Solid Acid Catalysis
In the study by Reddy et al. (2012), phosphomolybdic acid was used as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, utilizing furan-2-yl(phenyl)methanol. This method offers high selectivity and good yields in a short reaction time, demonstrating the compound's relevance in facilitating efficient chemical reactions (Reddy et al., 2012).
2. Novel Synthesis Approaches
Sobenina et al. (2011) explored a two-step sequence involving ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate and dichlorodicyanobenzoquinone, resulting in furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene products. This novel approach underscores the compound's utility in creating unique chemical structures (Sobenina et al., 2011).
3. Catalyzed Aza-Piancatelli Rearrangement
Reddy et al. (2012) also reported on the use of In(OTf)3 as a catalyst for the aza-Piancatelli rearrangement, which involved furan-2-yl(phenyl)methanol derivatives. This process yields 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the compound's role in producing complex organic structures (Reddy et al., 2012).
4. Synthesis of Hexahydroindolinones
Padwa et al. (1999) achieved the synthesis of hexahydroindolinones using an intramolecular Diels-Alder cycloaddition reaction of 2-amido substituted furans. This method illustrates the compound's significance in the formation of cyclic and polycyclic structures (Padwa et al., 1999).
5. Multicomponent Reaction Synthesis
Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis of polysubstituted furans, using a series of furan-2-yl(pyridin-2-yl)methanones. This showcases the compound's role in facilitating efficient and novel synthetic routes (Damavandi et al., 2012).
6. Photocyclisation and Synthesis of Quinolines
Austin et al. (2007) demonstrated the synthesis of annulated quinolines via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, involving furan derivatives. This method contributes to the understanding of photochemical reactions involving furan compounds (Austin et al., 2007).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is suggested that the compound has a high probability of human intestinal absorption and can cross the blood-brain barrier .
Result of Action
Furan derivatives have been associated with a range of therapeutic benefits, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
cyclobutyl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(11-3-1-4-11)15-7-6-13(18-10-8-15)12-5-2-9-17-12/h2,5,9,11,13H,1,3-4,6-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBACNPZNZMWPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.